Cas no 1146-80-1 (Methyl 2,6-dichloro-3,5-dinitrobenzoate)
Methyl 2,6-dichloro-3,5-dinitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2,6-dichloro-3,5-dinitrobenzoate
- NE33375
- Methyl 2,6-dichloro-3,5-dinitrobenzoate
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- Inchi: 1S/C8H4Cl2N2O6/c1-18-8(13)5-6(9)3(11(14)15)2-4(7(5)10)12(16)17/h2H,1H3
- InChI Key: ZMRONAVCUFWMIM-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C=1C(=O)OC)Cl)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 342
- XLogP3: 2.7
- Topological Polar Surface Area: 118
Methyl 2,6-dichloro-3,5-dinitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M334963-10mg |
Methyl 2,6-Dichloro-3,5-dinitrobenzoate |
1146-80-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M334963-50mg |
Methyl 2,6-Dichloro-3,5-dinitrobenzoate |
1146-80-1 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M334963-100mg |
Methyl 2,6-Dichloro-3,5-dinitrobenzoate |
1146-80-1 | 100mg |
$ 230.00 | 2022-06-03 | ||
| Enamine | EN300-115214-0.05g |
methyl 2,6-dichloro-3,5-dinitrobenzoate |
1146-80-1 | 95% | 0.05g |
$101.0 | 2023-06-09 | |
| Enamine | EN300-115214-0.1g |
methyl 2,6-dichloro-3,5-dinitrobenzoate |
1146-80-1 | 95% | 0.1g |
$152.0 | 2023-06-09 | |
| Enamine | EN300-115214-0.25g |
methyl 2,6-dichloro-3,5-dinitrobenzoate |
1146-80-1 | 95% | 0.25g |
$216.0 | 2023-06-09 | |
| Enamine | EN300-115214-0.5g |
methyl 2,6-dichloro-3,5-dinitrobenzoate |
1146-80-1 | 95% | 0.5g |
$407.0 | 2023-06-09 | |
| Enamine | EN300-115214-1.0g |
methyl 2,6-dichloro-3,5-dinitrobenzoate |
1146-80-1 | 95% | 1g |
$528.0 | 2023-06-09 | |
| Enamine | EN300-115214-2.5g |
methyl 2,6-dichloro-3,5-dinitrobenzoate |
1146-80-1 | 95% | 2.5g |
$1034.0 | 2023-06-09 | |
| Enamine | EN300-115214-5.0g |
methyl 2,6-dichloro-3,5-dinitrobenzoate |
1146-80-1 | 95% | 5g |
$1530.0 | 2023-06-09 |
Methyl 2,6-dichloro-3,5-dinitrobenzoate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on Methyl 2,6-dichloro-3,5-dinitrobenzoate
Methyl 2,6-Dichloro-3,5-Dinitrobenzoate (CAS No. 1146-80-1)
Methyl 2,6-dichloro-3,5-dinitrobenzoate (CAS No. 1146-80-1) is a highly specialized organic compound with significant applications in various scientific and industrial fields. This compound is characterized by its complex structure, which includes a benzoate backbone substituted with methyl, dichloro, and dinitro groups. The presence of these functional groups imparts unique chemical properties to the molecule, making it a valuable compound in research and development.
The methyl group attached to the benzoate ring contributes to the compound's solubility in organic solvents, facilitating its use in various chemical reactions. The dichloro and dinitro substituents significantly influence the electronic properties of the molecule, enhancing its reactivity in certain conditions. Recent studies have highlighted the importance of these substituents in modulating the compound's behavior in different environments.
One of the most notable applications of methyl 2,6-dichloro-3,5-dinitrobenzoate is in the field of materials science. Researchers have explored its potential as a precursor for synthesizing advanced materials with tailored properties. For instance, the compound has been used in the development of high-performance polymers and composites that exhibit exceptional thermal stability and mechanical strength. These materials are increasingly being adopted in aerospace and automotive industries due to their superior performance under extreme conditions.
In addition to its role in materials science, methyl 2,6-dichloro-3,5-dinitrobenzoate has also found applications in pharmaceutical research. The compound serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic properties. Recent advancements in medicinal chemistry have leveraged the unique reactivity of this compound to design novel drug candidates targeting various diseases. Its ability to undergo specific transformations makes it an invaluable tool in drug discovery pipelines.
The synthesis of methyl 2,6-dichloro-3,5-dinitrobenzoate involves a multi-step process that requires precise control over reaction conditions. The starting material is typically derived from benzene derivatives, which undergo a series of substitution and nitration reactions to introduce the desired functional groups. The optimization of these reaction conditions has been a focus of recent research efforts, aiming to enhance yield and purity while minimizing environmental impact.
From an environmental perspective, understanding the fate and transport of methyl 2,6-dichloro-3,5-dinitrobenzoate in natural systems is crucial for assessing its potential ecological risks. Studies have shown that the compound exhibits moderate persistence in aquatic environments due to its resistance to microbial degradation. However, advanced treatment methods such as photocatalytic degradation have demonstrated promising results in reducing its concentration in contaminated water bodies.
Looking ahead, the continued exploration of methyl 2,6-dichloro-3,5-dinitrobenzoate's properties is expected to unlock new opportunities across diverse disciplines. Its role as a versatile building block in organic synthesis positions it as a key compound for addressing emerging challenges in science and technology.
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